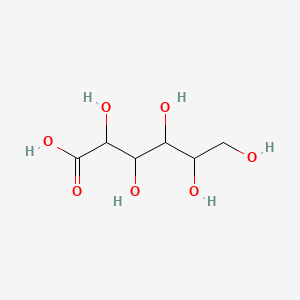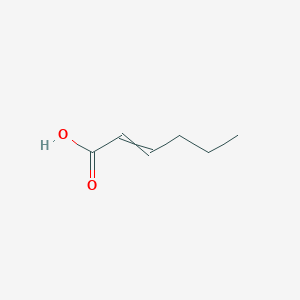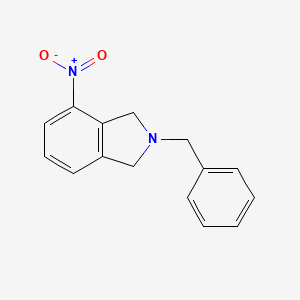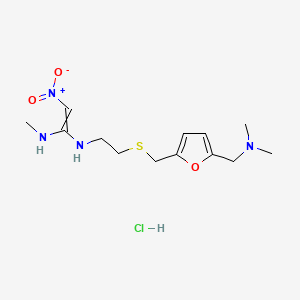
4-Chlorophthalic acid monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophthalic acid monosodium salt: is a chemical compound with the molecular formula C8H6ClNaO4 and a molecular weight of 224.57 g/mol . It is a sodium salt derivative of 4-chlorophthalic acid, which is a chlorinated aromatic compound. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for preparing sodium 4-chlorophthalate involves the direct chlorination of monosodium phthalate in the presence of chlorine gas. The reaction is typically carried out in an aqueous medium with a weak alkali solution to regulate the pH.
Industrial Production Methods: The industrial production of sodium 4-chlorophthalate often involves large-scale chlorination processes using phthalic anhydride as the starting material. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chlorophthalic acid monosodium salt can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Catalysts: Acid or base catalysts are often used to facilitate esterification reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phthalates can be formed.
Esters: Esterification reactions yield esters of 4-chlorophthalic acid, which have applications in polymer chemistry.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 4-Chlorophthalic acid monosodium salt is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology and Medicine:
Biochemical Research: It is used in biochemical research to study enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.
Industry:
Mechanism of Action
The mechanism of action of sodium 4-chlorophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Sodium 4-bromophthalate: Similar to sodium 4-chlorophthalate but with a bromine atom instead of chlorine.
Sodium 4-fluorophthalate: Contains a fluorine atom in place of chlorine, resulting in different reactivity and properties.
Uniqueness:
Reactivity: 4-Chlorophthalic acid monosodium salt has unique reactivity due to the presence of the chlorine atom, which can participate in various substitution and addition reactions.
Properties
Molecular Formula |
C8H4ClNaO4 |
|---|---|
Molecular Weight |
222.56 g/mol |
IUPAC Name |
sodium;2-carboxy-5-chlorobenzoate |
InChI |
InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
MWZMHSGEQHVWED-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















